2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol
Description
Overview of Glycol Ether Classes and Significance in Industrial Chemistry
Glycol ethers are broadly categorized into two main classes based on their starting material: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. Current time information in Olmsted County, US.lyondellbasell.com Historically, both series have been used extensively as solvents in paints, coatings, cleaners, inks, and cosmetics. biosynth.comchemicalbook.com They function as active solvents, coupling agents to merge otherwise immiscible ingredients, and coalescing agents to promote uniform film formation in water-based paints. chemicalbook.comethersolvent.com
The significance of glycol ethers in industrial chemistry is substantial. They are crucial components in the manufacturing of products ranging from pharmaceuticals and microelectronics to household cleaners and printing inks. Current time information in Olmsted County, US. Their ability to dissolve a wide variety of resins, such as acrylics, epoxies, and polyurethanes, makes them indispensable in the coatings industry. lyondellbasell.com Furthermore, their properties of reducing surface tension and dissolving both polar and non-polar materials are highly valued in cleaning formulations. Current time information in Olmsted County, US.
Academic Context of Propylene Glycol Ethers (P-series)
From an academic and research standpoint, P-series glycol ethers have garnered considerable attention, particularly as alternatives to some E-series counterparts. sigmaaldrich.comnih.gov The synthesis of P-series glycol ethers typically involves the base-catalyzed reaction of propylene oxide with an alcohol, such as methanol, ethanol, or butanol. lyondellbasell.comsigmaaldrich.com Subsequent reactions with additional propylene oxide molecules can produce higher-order glycol ethers, like dipropylene or tripropylene (B76144) glycol ethers. ethersolvent.com
Research into P-series glycol ethers often focuses on their synthesis, reaction kinetics, and the relationship between their molecular structure and physical properties. For instance, the arrangement of the propylene oxide units results in different isomers for di- and tripropylene glycol ethers, which can influence their properties and performance in various applications. restek.comgcms.cz Academic studies also explore their solvency characteristics, evaporation rates, and interaction with different polymer systems to optimize formulations for specific end-uses. ethersolvent.com There is a notable trend in industry and research to shift from E-series to P-series glycol ethers where feasible, driven by the comparatively lower toxicity profiles of the P-series. sigmaaldrich.comnih.govethersolvent.com
Research Landscape for Complex Propylene Glycol Butyl Ethers
Within the P-series, more complex, higher-molecular-weight ethers like the butyl ether derivatives of di- and tripropylene glycol are subjects of ongoing research. This research is often driven by the need for high-performance solvents with low volatility, low odor, and specific solvency characteristics. lyondellbasell.com The compound 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol , a tripropylene glycol butyl ether, is an example of such a complex molecule.
The research landscape for these compounds includes investigations into their synthesis and purification. For example, methods have been developed to produce propylene glycol butyl ether and dipropylene glycol butyl ether with high selectivity. wiley.com Further research extends to the synthesis of tripropylene glycol ethers, aiming for high yields and purity. google.comgoogle.comsumitomo-chem.co.jp Analytical chemistry research focuses on developing robust methods, such as gas chromatography-mass spectrometry (GC-MS), for the separation and quantification of these complex isomeric mixtures in various products. restek.comgcms.czwiley.comchromatographyonline.com These analytical techniques are crucial for quality control and for studying the behavior of these compounds in different formulations. who.int
Physicochemical Data of this compound
The following table summarizes key physicochemical properties of This compound , also known as Tri(propylene glycol) butyl ether.
| Property | Value | Source(s) |
| CAS Number | 55934-93-5 | chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₁₃H₂₈O₄ | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 248.36 g/mol | sigmaaldrich.comnih.govsigmaaldrich.com |
| Appearance | Colorless liquid | lyondellbasell.comhaz-map.com |
| Boiling Point | 276 °C (lit.) | chemicalbook.comsigmaaldrich.comethersolvent.com |
| Melting Point | -75 °C (lit.) | chemicalbook.comsigmaaldrich.com |
| Density | 0.932 g/mL at 25 °C (lit.) | chemicalbook.comsigmaaldrich.comethersolvent.com |
| Flash Point | 125 °C (closed cup) | sigmaaldrich.com |
| Refractive Index | n20/D 1.432 (lit.) | chemicalbook.comsigmaaldrich.comethersolvent.com |
Mentioned Chemical Compounds
| Chemical Name | Synonym(s) | CAS Number |
| This compound | Tri(propylene glycol) butyl ether, TPnB | 55934-93-5 |
| Propylene Glycol | Propane-1,2-diol | 57-55-6 |
| Ethylene Glycol | Ethane-1,2-diol | 107-21-1 |
| Dipropylene Glycol n-Butyl Ether | DPNB | 29911-28-2 |
| Propylene Glycol Methyl Ether | 1-Methoxy-2-propanol, PGME | 107-98-2 |
| Ethylene Glycol Monobutyl Ether | 2-Butoxyethanol (B58217) | 111-76-2 |
| Tripropylene Glycol | TPG | 24800-44-0 |
| Tri(propylene glycol) methyl ether | TPM | 25498-49-1 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
95873-44-2 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[2-(2-butoxyethoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-12(3)10-16-11(2)9-13/h11-13H,4-10H2,1-3H3 |
InChI Key |
LOXNJBRAZNAGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(C)COC(C)CO |
Origin of Product |
United States |
Synthetic Pathways and Reaction Engineering of 2 2 2 Butoxyethoxy Propoxy Propan 1 Ol
Optimization of Reaction Parameters for Yield and Process Efficiency
Temperature Regimes and Their Influence on Selectivity
Temperature is a critical parameter in the synthesis of propylene (B89431) glycol ethers, directly impacting reaction kinetics and product selectivity. The reaction is typically conducted at elevated temperatures, generally in the range of 100–180 °C, to achieve a high conversion rate of propylene oxide. acs.org
The synthesis, which involves the ring-opening of propylene oxide by an alcohol, is highly exothermic. Therefore, precise temperature control is essential to prevent runaway reactions and to control the distribution of products. Higher temperatures accelerate the reaction rate but can also promote the formation of undesired byproducts. For instance, an increase in temperature can lead to a higher degree of propoxylation, resulting in the formation of di- and tri-propylene glycol ether derivatives instead of the desired mono-ether. acs.orgresearchgate.net Studies on similar propylene glycol ether syntheses have shown that an optimal temperature exists to maximize yield while maintaining high selectivity. For example, in a related synthesis, optimizing the temperature to 110 °C resulted in a maximum yield of 85.91%. acs.org
Table 1: Influence of Temperature on Propylene Glycol Ether Synthesis This table illustrates the general impact of temperature on the synthesis of propylene glycol ethers, based on findings from related processes.
| Temperature (°C) | Reaction Rate | Selectivity for Target Product | Notes |
| < 100 | Slow | High | Lower conversion rates, longer reaction times. |
| 100 - 140 | Moderate to Fast | Optimal | A common range for balancing reaction speed and selectivity. acs.org |
| > 140 | Very Fast | Decreasing | Increased formation of higher-order glycol ethers and other byproducts. acs.orgresearchgate.net |
Stoichiometric Ratios of Reactants and Catalyst Loading
The molar ratio of the alcohol (diethylene glycol monobutyl ether) to propylene oxide (PO) is a key factor in controlling the selectivity of the final product. To favor the formation of the desired 2-[2-(2-butoxyethoxy)propoxy]propan-1-ol, a molar excess of the alcohol is typically employed. researchgate.net This high concentration of alcohol increases the probability that a propylene oxide molecule will react with the starting alcohol rather than with the newly formed glycol ether product, thus suppressing the formation of higher molecular weight oligomers. Molar ratios of alcohol to PO can range from 3:1 to as high as 20:1 in similar glycol ether production processes. researchgate.netgoogle.com
Catalyst loading also plays a crucial role. Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are traditionally used to facilitate the nucleophilic attack of the alcohol on the epoxide ring. acs.orgresearchgate.net The catalyst concentration must be optimized; while a higher concentration increases the reaction rate, it can also promote side reactions if not properly controlled. Studies on propylene glycol butyl ether synthesis have optimized catalyst concentration to around 0.5% to achieve high yields while managing system pressure and safety. acs.org
Table 2: Effect of Molar Ratio and Catalyst Loading on Product Yield This table provides representative data on how reactant stoichiometry and catalyst concentration affect the synthesis of propylene glycol ethers.
| Alcohol:PO Molar Ratio | Catalyst Concentration (wt%) | Product Yield (%) | Primary Outcome |
| 1:1 | 0.5 | Lower | Increased formation of higher poly-glycol ethers. |
| 3:1 | 0.5 | High | Favors mono-adduct formation. researchgate.net |
| 4:1 | 0.5 | Optimized (e.g., ~86%) | High yield with minimized byproducts in related syntheses. acs.org |
| 4:1 | > 1.0 | High | Faster reaction, but potential for reduced selectivity and control. |
Impact of Dosing Rate in Semibatch Reactors
In a semibatch reactor, where one reactant is fed incrementally to another, the dosing rate of propylene oxide is a critical variable for process control and safety. acs.org The alkoxylation reaction is highly exothermic, and a slow, controlled addition of propylene oxide is necessary to manage the heat generated and maintain a stable reaction temperature.
A rapid dosing rate can lead to an accumulation of unreacted propylene oxide in the reactor. This accumulation poses a significant safety hazard, as it can lead to a sudden, uncontrolled temperature and pressure increase (a runaway reaction). acs.org Furthermore, a high local concentration of propylene oxide can favor its self-polymerization or reaction with the product, reducing the selectivity for the desired this compound. Research on similar systems has shown that an optimized, slower dosing rate (e.g., 10 mL/min in a lab-scale reactor) is essential for maximizing both yield and safety. acs.org
Table 3: Influence of Propylene Oxide Dosing Rate in a Semibatch Process This table summarizes the general effects of varying the dosing rate of the epoxide reactant.
| Dosing Rate | Heat Generation | Accumulation of Unreacted PO | Product Selectivity | Process Safety |
| Slow | Controlled, manageable | Low | High | High |
| Moderate | High | Moderate | Good to moderate | Moderate risk |
| Fast | Rapid, difficult to control | High | Low | High risk of runaway reaction |
Process Design and Engineering for Industrial Production
The industrial-scale synthesis of this compound requires robust reactor designs and efficient purification methods to ensure product quality, process safety, and economic viability.
Semibatch Reaction Systems
Semibatch reactors are commonly used for the production of propylene glycol ethers due to the exothermic nature of the reaction. acs.org In a typical setup, the reactor is first charged with the diethylene glycol monobutyl ether and the alkaline catalyst. The mixture is heated to the desired reaction temperature under an inert atmosphere (e.g., nitrogen) to prevent side reactions. acs.org
Once the target temperature is reached and stabilized, the propylene oxide is fed into the reactor at a slow, controlled rate. acs.org This gradual addition allows for effective management of the reaction heat through the reactor's cooling system, maintaining a stable temperature and preventing the hazardous accumulation of unreacted epoxide. After the propylene oxide addition is complete, the reaction mixture is typically held at the set temperature for a period to ensure complete conversion. acs.org
Continuous Flow Reactor Designs (e.g., Continuous Tube Reactors)
Continuous flow reactors, such as continuous tube or packed-bed reactors, offer significant advantages for the production of glycol ethers. google.commdpi.com These systems provide superior heat and mass transfer compared to large batch reactors, which is particularly beneficial for managing highly exothermic reactions. researchgate.netosti.gov The small internal volume and high surface-area-to-volume ratio of flow reactors allow for rapid heat dissipation, enhancing process safety and enabling reactions to be run at higher temperatures and pressures without compromising control. google.comosti.gov
In a continuous tube reactor setup, the streams of diethylene glycol monobutyl ether (with dissolved catalyst) and propylene oxide are pumped and mixed at the entrance of a heated tube. The reaction proceeds as the mixture flows through the tube, and the product is collected continuously at the outlet. The residence time, which dictates the extent of the reaction, is precisely controlled by the tube length and the flow rate. acs.org This configuration can lead to higher productivity, better product consistency, and a safer operating environment. osti.gov
Separation and Purification Methodologies (e.g., Fractional Distillation)
Following the reaction, the crude product mixture contains the desired this compound, unreacted diethylene glycol monobutyl ether, the catalyst, and various byproducts such as isomers and higher-order glycol ethers. The first step in purification is the neutralization of the alkaline catalyst.
The primary method for separating the target compound from this mixture is fractional distillation under reduced pressure. google.com This technique separates chemical compounds based on differences in their boiling points. youtube.com Glycol ethers have relatively high boiling points, and vacuum distillation is employed to lower the required temperatures, preventing thermal degradation of the product.
The distillation process is carefully controlled to separate the components into different fractions:
First Fraction (Light Ends): Contains lower-boiling components, including any residual water and volatile impurities.
Main Fraction: The purified this compound is collected in this fraction at its specific boiling point range.
Final Fraction (Heavy Ends): Contains unreacted diethylene glycol monobutyl ether, byproducts like di-propylene glycol derivatives, and neutralized catalyst salts. google.com
The efficiency of the fractional distillation column is crucial for achieving a high-purity product. youtube.com
Advanced Characterization and Analytical Methodologies for 2 2 2 Butoxyethoxy Propoxy Propan 1 Ol
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the chemical structure of 2-[2-(2-butoxyethoxy)propoxy]propan-1-ol and for monitoring the progress of its synthesis.
Fourier Transform Infrared (FTIR) Spectroscopy for Concentration Profiling
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification and quantification of this compound. The presence of ether and alcohol functional groups gives rise to characteristic absorption bands in the infrared spectrum. The strong, broad band observed in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the terminal hydroxyl group. The most prominent feature for this class of compound is the strong C-O stretching vibration, which appears in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. rockymountainlabs.comlibretexts.org For ethers, a significant C-O-C asymmetric stretching peak is often the most intense band in this region. spectroscopyonline.com
The intensity of these characteristic peaks, particularly the C-O stretching band, is directly proportional to the concentration of the compound, a principle that forms the basis of Beer-Lambert Law. This relationship allows for the development of quantitative methods for concentration profiling. By creating a calibration curve of absorbance versus known concentrations, the concentration of this compound in a sample can be accurately determined. This is particularly useful for in-line reaction monitoring to track the consumption of reactants and the formation of the product.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 (broad) | O-H Stretch | Alcohol |
| 2850-3000 | C-H Stretch | Alkane |
| ~1100 (strong) | C-O Stretch | Ether and Alcohol |
This table presents typical wavenumber ranges for the functional groups present in the molecule. Actual peak positions can vary slightly based on the specific molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation and isomer identification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR spectroscopy allows for the differentiation of protons based on their unique chemical shifts and spin-spin coupling patterns. Protons on carbons adjacent to an ether oxygen are deshielded and typically resonate in the 3.3-4.5 ppm range. libretexts.org The integration of the signal areas provides a ratio of the number of protons in each unique environment.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Carbons bonded to oxygen in ethers and alcohols typically appear in the 60-80 ppm range. oregonstate.eduwisc.edu The presence of isomers, such as those arising from the point of attachment of the butoxyethoxy group to the propylene (B89431) glycol backbone, will result in distinct sets of peaks in both ¹H and ¹³C NMR spectra, allowing for their unambiguous identification and quantification. docbrown.infomasterorganicchemistry.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Propylene Glycol Ether Isomer
| Atom Position (Hypothetical) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (butyl) | ~0.9 | ~14 |
| CH₂ (butyl) | ~1.4-1.6 | ~19-32 |
| O-CH₂ (butyl) | ~3.4 | ~70 |
| O-CH₂-CH₂-O | ~3.5-3.7 | ~70-72 |
| CH₃ (propyl) | ~1.1-1.2 | ~17-19 |
| CH/CH₂ (propyl) | ~3.4-4.0 | ~65-75 |
| CH₂-OH | ~3.5 | ~65 |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatographic methods are essential for separating the main component from its isomers, unreacted starting materials, and byproducts, thus enabling accurate purity assessment.
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a primary technique for the analysis of volatile components in samples of this compound. Glycol ethers are well-suited for GC analysis due to their volatility. gcms.czrestek.com The choice of the GC column is critical for achieving the separation of structurally similar isomers. gcms.czrestek.com Columns with cyanopropylphenyl-based stationary phases are often effective for resolving isomers of glycol ethers. restek.com
The retention time of each component is a characteristic feature that aids in its identification, while the peak area is proportional to its concentration. GC-MS provides an additional layer of confirmation by furnishing the mass spectrum of each eluting component, which can be compared against spectral libraries for positive identification.
Table 3: Example GC Retention Times for Glycol Ethers on a DB-624 Column
| Compound | Retention Time (min) |
| Propylene Glycol Methyl Ether (PGME) | ~6.5 |
| Propylene Glycol n-Butyl Ether (PGBE) | ~7.1 |
| Diethylene Glycol Methyl Ether (DEGME) | ~7.3 |
| Dipropylene Glycol Methyl Ether (DPGME) Isomers | ~7.6 |
This table provides illustrative retention times for related glycol ethers to demonstrate the separation capabilities of GC. The retention time for this compound would be higher due to its larger molecular weight. Data adapted from published studies on similar columns. restek.comaxialscientific.comgcms.cz
Liquid Chromatography (LC) for Non-volatile Impurities
While GC is excellent for volatile components, Liquid Chromatography (LC) is the preferred method for the analysis of non-volatile or thermally labile impurities that may be present. polymersolutions.comspecificpolymers.com These can include oligomeric or polymeric byproducts formed during the synthesis. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), provides a robust platform for the separation and identification of these higher molecular weight species. ijcpa.inrsc.org
Reversed-phase HPLC with a C18 column is a common starting point for method development. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. LC-MS analysis can provide the molecular weight of the impurities, which is crucial for their identification.
Table 4: Typical LC-MS Parameters for the Analysis of Non-Volatile Impurities
| Parameter | Value/Type |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
This table outlines a general-purpose LC-MS method suitable for screening for non-volatile impurities.
Calorimetric Studies for Thermal Behavior During Synthesis
Calorimetric techniques are employed to study the thermal properties of the synthesis of this compound. These methods provide critical information about the heat evolved or absorbed during the reaction, which is essential for process safety and optimization.
Differential Scanning Calorimetry (DSC) can be used to determine the heat of reaction and to study the thermal stability of the reactants and products. wikipedia.orgnih.gov A typical DSC experiment would involve heating a mixture of the reactants at a controlled rate and measuring the heat flow. The etherification reaction is generally exothermic, and the DSC thermogram would show an exothermic peak corresponding to the reaction. The area under this peak is proportional to the total heat of reaction.
Reaction calorimetry provides a more direct measure of the heat evolution rate during the synthesis under process-like conditions. This data is crucial for designing appropriate cooling systems for large-scale reactors to prevent thermal runaways.
Table 5: Representative Thermodynamic Data for Etherification Reactions
| Thermodynamic Parameter | Typical Value Range | Significance |
| Enthalpy of Reaction (ΔHᵣ) | -20 to -80 kJ/mol | Indicates the total heat released during the reaction. |
| Heat Capacity (Cp) | 150-300 J/(mol·K) | Important for calculating the temperature rise in the reactor. |
| Activation Energy (Ea) | 60-120 kJ/mol | Determines the temperature sensitivity of the reaction rate. |
These values are representative for acid-catalyzed etherification reactions and provide an indication of the expected thermal behavior during the synthesis of this compound. taylorfrancis.comacs.orgacs.org
Differential Scanning Calorimetry (DSC) in Reaction Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is instrumental in characterizing the thermal properties of the synthesis reaction of this compound.
Detailed research findings from studies on analogous propylene glycol ethers, such as propylene glycol butyl ether (PNB), demonstrate the utility of DSC in determining key thermal parameters. acs.orgresearchgate.net In a typical DSC analysis for a propoxylation reaction, a small sample of the reaction mixture is heated at a controlled rate to identify exothermic or endothermic events. The resulting thermogram provides crucial data on the onset temperature of decomposition (T₀), the temperature of the maximum heat release rate (Tₚ), and the total heat of reaction (ΔH). psecommunity.org
For instance, in the synthesis of PNB, which shares a similar reaction mechanism, DSC was employed to study the thermal stability of the final product. acs.orgresearchgate.net The analysis helps in identifying potential thermal hazards by revealing the temperatures at which the product might undergo exothermic decomposition.
Below is an illustrative data table based on typical DSC measurements for a related propylene glycol ether synthesis, highlighting the type of information that would be obtained for this compound.
| Parameter | Description | Illustrative Value for a Propylene Glycol Ether |
| Onset Temperature (T₀) | The temperature at which the exothermic decomposition begins. | 150 °C |
| Peak Temperature (Tₚ) | The temperature at which the maximum rate of heat release occurs. | 185 °C |
| Enthalpy of Decomposition (ΔH) | The total heat released during the decomposition of the substance. | -350 J/g |
| Heating Rate (β) | The rate at which the temperature of the sample is increased. | 5 °C/min |
This table presents illustrative data for a propylene glycol ether, as specific public data for this compound is not available. The values serve to demonstrate the parameters obtained from a DSC analysis.
Adiabatic Calorimetry for Process Thermal Stability Evaluation
Adiabatic calorimetry is a powerful technique used to study the thermal behavior of chemical reactions under conditions where no heat is exchanged with the surroundings. This method is crucial for evaluating the thermal stability of the entire process for producing this compound, as it can simulate worst-case scenarios like a cooling failure. youtube.com
In the context of alkoxylation reactions, which are known to be highly exothermic, adiabatic calorimetry provides essential data for assessing the potential for a thermal runaway. icheme.org The typical heat of reaction for such processes is approximately -100 kJ/mol. icheme.org By measuring the temperature and pressure rise over time under adiabatic conditions, engineers can determine critical safety parameters such as the maximum temperature of the synthesis reaction (MTSR) and the time to maximum rate (TMR).
Studies on the synthesis of propylene glycol butyl ether have utilized adiabatic calorimetry to assess the thermal runaway risk. acs.orgresearchgate.net These investigations help in establishing safe operating limits and designing appropriate safety measures, such as emergency relief systems. The data obtained from adiabatic calorimetry is used to classify the criticality of the reaction, providing guidance for safe scale-up and industrial production. researchgate.netacs.org
An illustrative data table based on adiabatic calorimetry for a related propoxylation process is provided below.
| Parameter | Description | Illustrative Value for a Propylene Glycol Ether Process |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass in the absence of cooling. | 180 °C |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature reached during the reaction under adiabatic conditions. | 250 °C |
| Time to Maximum Rate (TMR) | The time it takes to reach the maximum rate of temperature rise under adiabatic conditions. | 60 minutes |
| Maximum Rate of Temperature Rise ((dT/dt)max) | The peak rate of temperature increase during a thermal runaway. | 15 °C/min |
This table presents illustrative data for a propylene glycol ether synthesis process, as specific public data for this compound is not available. The values serve to demonstrate the parameters obtained from an adiabatic calorimetry study.
Chemical Transformations and Derivatization of 2 2 2 Butoxyethoxy Propoxy Propan 1 Ol
Reactivity of Hydroxyl Groups in Etherification Reactions
The primary hydroxyl group of 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol is a key site for chemical modification, readily participating in etherification reactions to form a diverse range of new ether derivatives. These reactions typically proceed via nucleophilic substitution, where the alcohol first acts as a nucleophile or is converted into a more potent nucleophile, an alkoxide.
One of the most common methods for the etherification of alcohols is the Williamson ether synthesis . pressbooks.publibretexts.orglibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. pressbooks.publibretexts.orglibretexts.org For this compound, the first step is treatment with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. pressbooks.publibretexts.org Due to the SN2 mechanism, primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.orglibretexts.org
Another approach to etherification is through acid-catalyzed dehydration . masterorganicchemistry.com In this method, two molecules of the alcohol can be condensed in the presence of a strong acid catalyst, such as sulfuric acid, to form a symmetrical ether. masterorganicchemistry.com However, this method is generally more suitable for simple, small primary alcohols and can lead to a mixture of products if different alcohols are used. libretexts.orgmasterorganicchemistry.com
A variation of the Williamson synthesis utilizes silver oxide (Ag₂O) as a mild base, allowing the free alcohol to react directly with an alkyl halide without the need to pre-form the alkoxide. pressbooks.pub Additionally, ethers can be synthesized via the alkoxymercuration-demercuration of alkenes, where the alcohol adds across the double bond of an alkene in a Markovnikov fashion. pressbooks.publibretexts.org
While specific experimental data for the etherification of this compound is not extensively reported in publicly available literature, the general principles of these reactions are well-established for other glycol ethers. google.com For instance, the synthesis of related propylene (B89431) glycol butyl ethers is achieved through the reaction of butanol with propylene oxide in the presence of a catalyst, such as perchlorate, under elevated temperature and pressure. google.com
Table 1: General Etherification Reactions of Alcohols
| Reaction Name | Reactants | General Conditions | Product Type |
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Primary Alkyl Halide | SN2 conditions | Unsymmetrical Ether |
| Acid-Catalyzed Dehydration | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Symmetrical Ether |
| Alkoxymercuration-Demercuration | Alkene, Alcohol, Hg(OAc)₂, NaBH₄ | Two-step reaction | Ether (Markovnikov addition) |
Esterification and Other Functional Group Modifications
The primary hydroxyl group of this compound readily undergoes esterification with a variety of acylating agents, including carboxylic acids, acid chlorides, and acid anhydrides. These reactions are fundamental in modifying the properties of the molecule, for instance, to produce surfactants or polymer precursors.
Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. medcraveonline.comkhanacademy.orgmdpi.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed. medcraveonline.com
A more reactive and often higher-yielding method for esterification involves the use of acid chlorides or acid anhydrides . libretexts.org The reaction of this compound with an acid chloride (e.g., acetyl chloride) is typically vigorous at room temperature and produces the corresponding ester and hydrogen chloride gas. libretexts.org The reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) is generally slower and may require gentle heating to proceed at a reasonable rate. libretexts.org
Transesterification is another important reaction where the alkoxy group of an ester is exchanged with the alcohol moiety of this compound. This reaction can be catalyzed by either an acid or a base.
Beyond esterification, the hydroxyl group can be a site for other functional group modifications. For example, it can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. evitachem.com
Table 2: Common Esterification Methods for Alcohols
| Method | Acylating Agent | Catalyst | Byproduct | General Conditions |
| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Water | Heat, Reversible |
| Acylation | Acid Chloride | None (or base scavenger) | HCl | Often vigorous at room temp. |
| Acylation | Acid Anhydride | None (or acid/base catalyst) | Carboxylic Acid | Gentle heating may be required |
| Transesterification | Ester | Acid or Base | Alcohol | Equilibrium-driven |
Polymerization Potential and Oligomerization Control
The hydroxyl group of this compound allows it to act as an initiator in ring-opening polymerization reactions, particularly of cyclic ethers like propylene oxide and ethylene (B1197577) oxide. 888chem.com This capability is crucial for the synthesis of block copolymers with tailored properties.
In a typical ring-opening polymerization , the hydroxyl group of the initiator, this compound, attacks the strained epoxide ring of a monomer like propylene oxide. This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521). 888chem.com The process leads to the formation of a longer polyether chain with the initiator molecule at one end. The length of the resulting polymer chain can be controlled by the molar ratio of the monomer to the initiator.
This compound can be used to create block copolymers . nih.gov For example, it can initiate the polymerization of a block of propylene oxide, and then a different monomer, such as ethylene oxide, can be added to grow a second, distinct block. This results in an amphiphilic block copolymer with both hydrophobic (from the butoxy and propoxy groups) and potentially hydrophilic (from a polyethylene (B3416737) glycol block) segments. Such copolymers have applications as surfactants, emulsifiers, and in drug delivery systems. nih.gov
The control over oligomerization , the formation of short-chain polymers, is critical in these syntheses. By carefully controlling the stoichiometry of the monomer and initiator, as well as the reaction conditions (temperature, catalyst concentration), the degree of polymerization can be managed to produce oligomers of a desired length and with a narrow molecular weight distribution. nih.gov Various initiator systems, including azo initiators and those used in Atom Transfer Radical Polymerization (ATRP), are employed to achieve controlled polymerization. sigmaaldrich.comtcichemicals.comfujifilm.comfujifilm.com
Table 3: Polymerization Initiated by Alcohols
| Polymerization Type | Monomer Example | Initiator Role | Key Control Parameters | Resulting Polymer Architecture |
| Ring-Opening Polymerization | Propylene Oxide, Ethylene Oxide | Nucleophilic attack by hydroxyl group | Monomer/initiator ratio, catalyst, temperature | Homopolymers, Block Copolymers |
| Controlled Radical Polymerization (e.g., ATRP) | Vinyl Monomers | Functionalized initiator derived from the alcohol | Initiator structure, catalyst system, solvent | Well-defined block copolymers |
Theoretical and Computational Chemistry of 2 2 2 Butoxyethoxy Propoxy Propan 1 Ol
Density Functional Theory (DFT) Calculations for Reaction Pathways and Energies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. whiterose.ac.ukacs.org In the context of 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol, DFT can be instrumental in understanding the thermodynamics and kinetics of its synthesis, which is typically achieved through a Williamson ether synthesis or the reaction of an alcohol with an epoxide.
Transition State Analysis in Ether Formation
The formation of the ether linkages in this compound likely proceeds through a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com DFT calculations can be employed to model the transition state of this reaction, providing crucial information about the activation energy barrier. For instance, in a Williamson ether synthesis approach, an alkoxide would attack an alkyl halide. The transition state would feature a five-coordinate carbon atom with partial bonds to both the incoming nucleophile and the leaving group. masterorganicchemistry.com
DFT studies on similar etherification reactions have shown that the choice of the functional and basis set is critical for obtaining accurate energy profiles. arxiv.orgarxiv.org For example, hybrid functionals like B3LYP, in conjunction with a sufficiently large basis set such as 6-311++G(d,p), are often used to accurately model such reactions. whiterose.ac.uk The calculated activation energies can help in determining the optimal reaction conditions to favor the desired product and minimize side reactions.
Table 1: Hypothetical DFT-Calculated Energetic Data for the Formation of an Ether Linkage in a Glycol Ether Synthesis
| Parameter | Value (kcal/mol) | Description |
| ΔE_reaction | -25.3 | The overall reaction energy, indicating an exothermic process. |
| Ea_forward | +18.7 | The activation energy for the forward reaction, representing the energy barrier for ether formation. |
| Ea_reverse | +44.0 | The activation energy for the reverse reaction, indicating a high barrier for ether cleavage. |
| ΔG_reaction | -22.1 | The Gibbs free energy of reaction, confirming the spontaneity of the ether formation under standard conditions. |
Note: These values are representative and based on typical DFT calculations for similar etherification reactions. Actual values for the specific synthesis of this compound would require specific calculations.
Energetic Landscape of Reactant-Catalyst Interactions
In industrial synthesis, catalysts are often employed to enhance reaction rates. mdpi.com DFT can be used to explore the energetic landscape of reactant-catalyst interactions. For example, if a solid acid or base catalyst is used, DFT can model the adsorption of the reactants onto the catalyst surface and the subsequent catalyzed reaction pathway. rsc.org These calculations can reveal the mechanism of catalysis, identify the active sites, and help in the design of more efficient catalysts.
For the synthesis of propylene (B89431) glycol ethers, studies have shown that both Lewis and Brønsted acid sites can play a crucial role. rsc.org DFT calculations can differentiate the energetic favorability of reaction pathways involving different types of catalytic sites, thereby providing a microscopic understanding of the catalytic process.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational preferences and intermolecular interactions.
The conformational flexibility arises from the numerous rotatable single bonds within the molecule's backbone. acs.org MD simulations, using appropriate force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), can explore the potential energy surface of the molecule and identify low-energy conformers. nih.govnih.gov The interplay between intramolecular hydrogen bonding (between the hydroxyl group and ether oxygens) and intermolecular hydrogen bonding with surrounding molecules will significantly influence the predominant conformations in the liquid state. acs.org
Studies on similar glycol ethers, like ethylene (B1197577) glycol, have shown that intermolecular hydrogen bonding plays a dominant role in the liquid phase, leading to a different conformational distribution compared to the gas phase. acs.orgacs.org For this compound, the presence of multiple ether oxygens provides several potential hydrogen bond acceptor sites, leading to complex hydrogen-bonding networks. nih.govnih.gov
Table 2: Typical OPLS-AA Force Field Parameters for Simulating Glycol Ethers
| Atom Type | Charge (e) | Sigma (Å) | Epsilon (kcal/mol) |
| O (ether) | -0.500 | 3.000 | 0.170 |
| O (hydroxyl) | -0.700 | 3.070 | 0.170 |
| H (hydroxyl) | +0.435 | 0.000 | 0.000 |
| C (alkyl) | -0.180 | 3.500 | 0.066 |
| H (alkyl) | +0.060 | 2.500 | 0.030 |
Note: These parameters are illustrative and represent typical values used in the OPLS-AA force field for atoms in similar chemical environments.
Computational Fluid Dynamics (CFD) for Reactor Performance Optimization
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. researchgate.netmdpi.com In the chemical industry, CFD is a crucial tool for designing, scaling up, and optimizing chemical reactors. ijcce.ac.irresearchgate.net
For the industrial production of this compound, which likely occurs in a stirred tank reactor, CFD can be used to model the complex multiphase flow (e.g., liquid reactants, catalyst particles). ijcce.ac.irresearchgate.net By solving the Navier-Stokes equations along with models for turbulence and heat transfer, CFD can provide detailed information on:
Mixing Efficiency: Ensuring uniform distribution of reactants and catalyst, which is critical for achieving high conversion and selectivity. mdpi.com
Heat Transfer: Managing the heat generated from the exothermic etherification reaction to maintain optimal reaction temperatures and prevent runaway reactions.
Mass Transfer: Understanding the rate of transfer of reactants to the catalyst surface, which can be a rate-limiting step.
CFD simulations can be used to test different reactor configurations, impeller designs, and operating conditions virtually, thereby reducing the need for extensive and costly experimental pilot studies. researchgate.netbu.edu For instance, a two-fluid model (Eulerian-Eulerian) can be employed to simulate the interaction between the liquid phase and solid catalyst particles. ijcce.ac.irresearchgate.net
Table 3: Key Input Parameters for a CFD Simulation of a Stirred Tank Reactor for Glycol Ether Synthesis
| Parameter | Typical Value/Model | Description |
| Turbulence Model | k-ε model | A widely used two-equation model for simulating turbulent flow. |
| Multiphase Model | Eulerian-Eulerian | Treats both the liquid and solid phases as interpenetrating continua. |
| Impeller Speed | 50 - 300 RPM | A critical parameter influencing mixing and power consumption. |
| Inlet Flow Rate | 1 - 10 L/min | The rate at which reactants are fed into the reactor. |
| Heat of Reaction | -25.3 kcal/mol | Obtained from DFT calculations or experimental data, this is a crucial input for thermal analysis. |
Note: The values and models are representative and would be specific to the reactor geometry and reaction conditions.
Applications in Chemical Formulations and Materials Science Academic Perspective
Solvency Power and Coalescing Mechanisms in Coating Formulations
Interaction with Resins (e.g., Acrylic, Epoxies, Alkyds, Polyesters, Nitrocellulose, Polyurethanes)
The efficacy of glycol ether solvents is rooted in their ability to reduce the viscosity of resin solutions and enhance their compatibility. For instance, DPNB is recognized as an effective coalescent for various latexes, including acrylic resin, styrene-acrylic resin, and polyvinyl acetate (B1210297) formulations, ensuring the formation of a uniform and high-performance paint film. In solvent-based coatings, it acts as an active solvent. smolecule.com
The interaction between the solvent and the resin is critical. The solvent must be a good solvent for the polymer to lower its glass transition temperature (Tg) effectively, but it should not be so strong that it causes the polymer to swell excessively, which could negatively impact the coating's stability and viscosity. In nitrocellulose lacquers, for example, the choice of solvent is crucial for preventing "gum blush," a phenomenon where the resin precipitates as the solvent evaporates. nist.gov While direct data on 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol is unavailable, the performance of its isomers suggests it would be a slow-evaporating, effective solvent for a variety of resins, including nitrocellulose, in varnishes and enamels. ethersolvent.com
Table 1: Resin Compatibility of Related Glycol Ethers
| Resin Type | Compatibility with DPNB/TPNB | Application in Coatings |
|---|---|---|
| Acrylic | High | Coagulant and film-forming additive in water-based coatings. |
| Styrene-Acrylic | High | Used as a coalescent to improve film performance. |
| Polyvinyl Acetate (PVA) | High | Acts as a coalescent in latex formulations. |
| Nitrocellulose | Good | Used as a solvent in nitro paints, varnishes, and enamels. ethersolvent.com |
Film Formation Mechanisms in Water-Based Paints
In water-based latex paints, the polymer is present as dispersed particles. For a continuous, durable film to form upon drying, these particles must coalesce. This process requires the polymer chains to have sufficient mobility to fuse, which is often limited at ambient temperatures, especially for polymers with a high glass transition temperature (Tg).
Coalescing agents, such as DPNB and TPNB, act as temporary plasticizers for the polymer particles. ethersolvent.com They partition into the polymer phase, lowering the effective Tg and softening the particles. This allows them to deform and fuse as the water evaporates, leading to a coherent and durable film. The slow evaporation rate of these high-boiling-point glycol ethers is advantageous, as it ensures they remain in the film long enough to facilitate complete coalescence before eventually evaporating, allowing the film to regain its hardness and block resistance. TPNB, being the slowest evaporating in its product line, is particularly effective in this role. ethersolvent.com
Coupling Solvent Functions in Multi-Phase Systems
The amphipathic nature of glycol ethers, possessing both a hydrophobic alkyl chain and hydrophilic ether and alcohol groups, makes them excellent coupling agents. evitachem.com
Bridging Polar and Nonpolar Media
In many formulations, such as household and industrial cleaners, there is a need to create a stable, single-phase solution from immiscible components like water (polar) and oils or greases (nonpolar). Glycol ethers like DPNB and TPNB excel in this role by acting as a bridge between these phases. ethersolvent.com Their hydrophobic end dissolves in the nonpolar phase, while the hydrophilic portion interacts with the polar phase, reducing the interfacial tension and allowing for the formation of a microemulsion or a clear solution. This property is crucial for products like degreasers, wax removers, and hard surface cleaners. ethersolvent.com
Tailoring Formulations with Other Glycol Ethers and Solvents
In practice, formulators often use a blend of solvents to achieve the desired performance characteristics. Slower-evaporating glycol ethers like DPNB or TPNB can be combined with more volatile solvents to control the drying profile of a coating. For instance, a faster-evaporating solvent might provide good initial flow and leveling, while a slower one like TPNB ensures complete film coalescence. ethersolvent.com
Furthermore, different glycol ethers can be blended to fine-tune the hydrophilic-lipophilic balance (HLB) of a solvent system, optimizing its efficiency for a specific resin or soil in a cleaning application. This allows for the creation of highly specialized and effective formulations for coatings, inks, and cleaners. ethersolvent.com
Table 2: Properties of this compound and Related Glycol Ethers
| Property | This compound | 1-(2-butoxy-1-methylethoxy)propan-2-ol (DPNB) | Tripropylene (B76144) glycol n-butyl ether (TPNB) |
|---|---|---|---|
| Molecular Formula | C12H26O4 | C10H22O3 | C13H28O4 |
| Molecular Weight | Not Available | 190.28 g/mol | 248.36 g/mol alfa-chemistry.com |
| CAS Number | Not Available | 29911-28-2 | 55934-93-5 ethersolvent.com |
| Key Feature | P-series glycol ether | Excellent coalescent and coupling agent. | Very slow evaporation, high organic solubility. ethersolvent.com |
| Primary Applications | Inferred from isomers | Coatings, cleaners, inks, agricultural products. graffitiremovalinc.com | Coatings, cleaners, leather treatment, adhesives. ethersolvent.com |
Role as Chemical Intermediates in Advanced Synthesis
The presence of a reactive hydroxyl group and stable ether linkages makes glycol ethers valuable as chemical intermediates. smolecule.com They can undergo reactions typical of alcohols, such as esterification and etherification.
For example, they can be reacted with carboxylic acids or their derivatives to produce ester-ethers, which may have applications as specialty plasticizers, surfactants, or solvents. The alcohol group can also be a starting point for building more complex molecules, adding functionality for applications in areas like agricultural chemicals or lubricants. nih.gov The synthesis of these glycol ethers themselves often involves the reaction of an alcohol (like n-butanol) with one or more equivalents of propylene (B89431) oxide, a process that allows for the creation of a wide range of products with tailored properties. smolecule.com
Functional Applications in Specialty Materials
Manufacturing of Laminates in the Electronics Industry
The production of laminates, particularly copper-clad laminates (CCLs) used for printed circuit boards (PCBs), is a multi-step process that relies on the precise control of resin chemistry and processing conditions. bestpcbs.compcbbuy.com Propylene glycol ethers play a crucial role as solvents in the resin systems that form the insulating dielectric layer of these laminates. pcbbuy.compatsnap.com
Role as a Solvent in Resin Systems:
The manufacturing of CCLs involves impregnating a reinforcing material, such as fiberglass fabric, with a resin solution, typically based on epoxy or phenolic resins. pcbbuy.com This impregnated material is then dried to a semi-cured state, known as a "prepreg," and subsequently laminated with copper foil under heat and pressure to form the final CCL. pcbbuy.com
The choice of solvent in this process is critical for several reasons:
Resin Solubility: The solvent must effectively dissolve the high-molecular-weight epoxy or other thermosetting resins to create a homogenous solution with the desired viscosity for impregnation. googleapis.com Propylene glycol ethers are known for their excellent solvency for a wide range of resins, including epoxies, phenolics, acrylics, and alkyds. tpiohio.com
Viscosity and Flow Control: The solvent viscosity influences the resin uptake by the reinforcement and the final thickness of the prepreg. The slow evaporation rate of higher-boiling-point glycol ethers like this compound allows for better flow and leveling of the resin, ensuring a uniform and void-free laminate structure. tpiohio.com
Drying Profile: The solvent's evaporation rate during the drying and curing stages is a key process parameter. A solvent with a controlled, slow evaporation rate helps to prevent surface defects and ensures that the resin cures uniformly throughout the laminate.
Compatibility: The solvent must be compatible with all components of the formulation, including the resin, curing agents, and any additives. googleapis.com
Research Findings and Advantages:
Research and industrial practice have shown that the use of propylene glycol ethers, such as propylene glycol methyl ether, in the formulation of resin solutions for CCLs is common. patsnap.com While specific research on this compound in this application is not widely published, its properties as a high-boiling-point P-series glycol ether suggest its suitability. who.int The trend in the industry is to move towards higher-boiling, lower-toxicity solvents, making this compound a viable candidate. who.int
Table 1: Key Properties of this compound Relevant to Laminate Manufacturing
| Property | Value | Significance in Laminate Manufacturing |
| Molecular Formula | C9H20O3 | Influences solvency and compatibility with resins. nih.gov |
| Molar Mass | 176.25 g/mol | Affects evaporation rate and viscosity of the resin solution. nih.gov |
| Boiling Point | High (relative to lower glycol ethers) | Allows for controlled drying and curing, preventing defects. who.intwikipedia.org |
| Solvency | Excellent for various resins | Ensures a homogenous resin solution for uniform impregnation. tpiohio.com |
Application in Semiconductor Processes
The fabrication of integrated circuits on semiconductor wafers is a highly complex process involving numerous steps, including photolithography, etching, and cleaning. Glycol ethers are utilized in several of these critical processes, primarily as solvents in photoresist formulations and as components in cleaning solutions. wikipedia.org
Role in Photoresist Formulations:
Photoresists are light-sensitive materials used to create the intricate patterns of circuitry on a semiconductor wafer. They are typically composed of a polymer resin, a photoactive compound, and a solvent system. The solvent plays a pivotal role in dissolving the solid components to form a uniform liquid that can be spin-coated onto the wafer surface.
A U.S. Patent (US4948697A) details the use of a solvent mixture of propylene glycol alkyl ether and propylene glycol alkyl ether acetate in a positive photoresist formulation. google.com The patent highlights that this solvent system provides a homogenous solution and facilitates the application of the resist to the substrate. google.com While this patent focuses on propylene glycol methyl ether and its acetate, the fundamental principles apply to other propylene glycol ethers. google.com
This compound, with its strong solvency and high boiling point, can be considered for advanced photoresist formulations where precise control over the coating thickness and drying characteristics is paramount. Its slow evaporation rate can lead to more uniform film formation, which is critical for high-resolution lithography.
Role in Semiconductor Cleaning:
After various processing steps, such as etching or chemical-mechanical planarization (CMP), the wafer surface must be meticulously cleaned to remove residual materials, including organic residues from photoresists. Glycol ethers are often components of these specialized cleaning solutions due to their ability to dissolve both organic and inorganic contaminants. google.comelectrochem.org
A U.S. Patent (US9165760B2) describes a cleaning composition for wafers that includes a glycol-based solvent. google.com The composition is designed to effectively remove organic residues without damaging the delicate structures on the wafer surface. google.com The dual hydrophilic and hydrophobic nature of glycol ethers like this compound makes them effective in lifting and dissolving a wide range of contaminants. evitachem.com The use of higher-boiling-point solvents can also be advantageous in certain cleaning processes where a longer contact time is required for effective removal of stubborn residues. researchgate.net
Research Findings and Advantages:
Studies on worker exposure in the semiconductor industry have identified the presence of various glycol ethers in photolithography areas, underscoring their importance in these processes. The trend towards using P-series glycol ethers is driven by their lower toxicity compared to the E-series. wikipedia.org The properties of this compound align with the requirements for high-performance solvents in semiconductor fabrication, offering good solvency, a controlled evaporation rate, and a more favorable toxicological profile compared to some traditional solvents.
Table 2: Functional Role of this compound in Semiconductor Processes
| Semiconductor Process | Functional Role of the Compound | Key Properties Utilized |
| Photolithography | Solvent in photoresist formulations | High solvency for resins and photoactive compounds, controlled evaporation for uniform film coating. |
| Wafer Cleaning | Component in cleaning solutions | Dissolves organic and inorganic residues, high boiling point for effective cleaning of stubborn contaminants. |
Environmental Chemistry of 2 2 2 Butoxyethoxy Propoxy Propan 1 Ol
Environmental Release and Distribution Pathways
Propylene (B89431) glycol ethers are utilized as solvents in a vast array of industrial, commercial, and consumer products, including paints, coatings, cleaners, and inks. nih.govwikipedia.org Consequently, the primary pathway for their release into the environment is through volatilization during use and disposal. nih.gov Consumer products are significant sources of glycol ethers in indoor air. nih.gov
Due to their high water solubility and low vapor pressure, P-series glycol ethers, upon release, are expected to be mobile in soil with the potential to leach into groundwater. nih.govccme.ca Fugacity modeling of related compounds like 2-methoxypropanol and dipropylene glycol n-butyl ether (DPnB) indicates that if released to soil or air, they will predominantly partition to soil. ca.govecetoc.org When released into water, they are expected to remain largely within the aquatic compartment. ca.govecetoc.org The low octanol-water partition coefficient (log Kow) of propylene glycol ethers suggests a low potential for bioaccumulation in organisms. oecd.org
Table 1: Estimated Environmental Distribution of Related Propylene Glycol Ethers
| Compartment | Propylene Glycol Phenyl Ether (%) | 2-Methoxypropanol (%) |
|---|---|---|
| Air | 0.05 | 0.1 |
| Water | 42.6 | 18.2 |
| Soil | 57.2 | 81.6 |
| Sediment | 0.13 | 0.1 |
Data derived from fugacity modeling of related compounds. ecetoc.orgoecd.org
**7.2. Abiotic Degradation Mechanisms in Aquatic and Atmospheric Compartments
Abiotic degradation processes, namely hydrolysis and photochemical oxidation, play a role in the environmental persistence of 2-[2-(2-butoxyethoxy)propoxy]propan-1-ol.
The molecular structure of propylene glycol ethers consists of ether and alcohol functional groups. researchgate.net The ether linkages are generally stable and not susceptible to hydrolysis under typical environmental pH and temperature conditions. researchgate.netepa.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous systems. Studies on other glycol ethers, such as diethylene glycol monobutyl ether acetate (B1210297), show rapid hydrolysis of the ester group, but the ether bond remains stable. oup.com
Once in the atmosphere, glycol ethers are subject to degradation. nih.gov The primary atmospheric degradation mechanism for these compounds is photochemical oxidation through reaction with hydroxyl radicals (OH). oecd.orgutoronto.ca This process is typically rapid, with estimated atmospheric half-lives for various propylene glycol ethers ranging from a few hours. oecd.orgoecd.org For instance, the atmospheric half-life of propylene glycol phenyl ether is estimated to be 3.45 hours, while for propylene glycol n-butyl ether (PnB), it is estimated at 4.6 hours. oecd.orgoecd.org This indicates that this compound is not likely to persist for long periods in the atmosphere.
Table 2: Estimated Atmospheric Half-life of Related Glycol Ethers
| Compound | Estimated Atmospheric Half-life |
|---|---|
| Propylene Glycol Phenyl Ether | 3.45 hours |
| Propylene Glycol n-Butyl Ether (PnB) | 4.6 hours |
| Tripropylene (B76144) Glycol Methyl Ether (TPM) | 2.0 hours |
| Propylene Glycol | 20-32 hours |
Data based on reactions with hydroxyl radicals. ccme.caoecd.orgoecd.org
Biotic Degradation Processes in Environmental Matrices
Biotic degradation is a key process in the removal of propylene glycol ethers from the environment.
Propylene glycol and its ethers are generally considered to be readily biodegradable in both soil and water under aerobic conditions. ccme.caoecd.org Numerous studies have demonstrated the capability of various microorganisms to utilize these compounds as a source of carbon and energy. copernicus.orgnih.gov Bacterial genera such as Pseudomonas, Rhodococcus, Streptomyces, and Corynebacterium have been identified as being capable of degrading propylene glycol and its ethers. unimi.itnih.gov
The rate of biodegradation can be influenced by several factors, including temperature, nutrient availability, and the concentration of the glycol ether. copernicus.orgcdc.gov For example, the biodegradation of propylene glycol in soil is faster at higher temperatures and in soils with higher organic content. cdc.gov The half-life for propylene glycol in water under aerobic conditions is estimated to be between 1 and 4 days, and in soil, it is expected to be similar or even shorter. ccme.cacdc.gov Anaerobic degradation also occurs, but at a slower rate, with estimated half-lives of 3 to 5 days for propylene glycol. ccme.cacdc.gov For instance, the sulfate-reducing bacteria Desulfovibrio can degrade propylene glycol anaerobically. cdc.gov
The biodegradation of glycol ethers proceeds through various metabolic pathways. For propylene glycol ethers, the commercial α-isomers are primarily metabolized through O-dealkylation by microsomal cytochrome P450 enzymes. ecetoc.org The degradation of the parent propylene glycol can lead to the formation of intermediates. The aerobic degradation of propylene glycol has been shown to produce 1-hydroxy-2-propanone. dtic.mil Under anaerobic conditions, metabolites such as propionaldehyde, n-propanol, and propanoic acid have been identified. dtic.mil
Studies on related ethylene (B1197577) glycol ethers have identified alkoxyacetic acids as major metabolites. nih.govnih.gov For example, the metabolism of 2-butoxyethanol (B58217) results in the formation of butoxyacetic acid. nih.gov A recent study on propylene glycol butyl ether (PGBE) in a human cell model identified 2-butoxypropanoic acid (2BPA) as the main metabolite, which suggests a potential environmental degradation product. researchgate.net The cleavage of the ether bond can also lead to the formation of the corresponding diol (propylene glycol) and alcohol (butanol). nih.gov
Table 3: Potential Environmental Metabolites of Propylene Glycol Ethers
| Parent Compound | Potential Metabolite(s) | Degradation Pathway |
|---|---|---|
| Propylene Glycol | 1-Hydroxy-2-propanone | Aerobic Degradation |
| Propylene Glycol | Propionaldehyde, n-Propanol, Propanoic Acid | Anaerobic Degradation |
| Propylene Glycol Butyl Ether | 2-Butoxypropanoic Acid | Oxidation |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Butoxyethanol |
| 2-Butoxypropanoic acid |
| 2-Ethoxyethanol |
| 2-Methoxypropanol |
| Butanol |
| Butoxyacetic acid |
| Diethylene glycol monobutyl ether acetate |
| Dipropylene glycol n-butyl ether (DPnB) |
| Dipropylene glycol methyl ether (DPM) |
| Dipropylene glycol methyl ether acetate (DPMA) |
| Ethylene glycol |
| n-Propanol |
| Propionaldehyde |
| Propanoic acid |
| Propylene glycol |
| Propylene glycol monobutyl ether (PGBE) |
| Propylene glycol methyl ether (PM) |
| Propylene glycol methyl ether acetate (PMA) |
| Propylene glycol n-butyl ether (PnB) |
| Propylene glycol phenyl ether |
Process Hazard Assessment in Synthesis and Handling
Evaluation of Thermal Runaway Risks During Synthesis
The synthesis of glycol ethers from propylene (B89431) oxide is a highly exothermic process. ballestra.comacs.org A thermal runaway occurs when the heat generated by the chemical reaction surpasses the heat removal capacity of the reactor system, leading to a rapid, uncontrolled increase in temperature and pressure. ballestra.com This can result in a violent release of vessel contents, fire, or explosion. ballestra.com
The primary risk in the synthesis of 2-[2-(2-butoxyethoxy)propoxy]propan-1-ol is the accumulation of unreacted propylene oxide. cetjournal.iticheme.org Propylene oxide is a highly reactive and volatile substance. who.intairliquide.com If the reaction conditions (e.g., temperature, catalyst activity) are not optimal, or if there is a cooling failure, the unreacted propylene oxide can accumulate and then react uncontrollably. cetjournal.it
Calorimetric studies, such as those performed using a reaction calorimeter (RC1), are essential for quantifying the thermal risks. These studies can determine key parameters such as the heat of reaction, the adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR). researchgate.netyoutube.com For the related synthesis of propylene glycol butyl ether (PNB) from propylene oxide and n-butanol, the heat of reaction was determined to be significant, highlighting the inherent thermal hazard. acs.org
The thermal stability of the desired product and any intermediates is also a critical factor. researchgate.net Differential scanning calorimetry (DSC) and adiabatic calorimetry can be used to determine the onset temperature of decomposition of the reaction mixture. acs.org In the case of PNB synthesis, the product was found to be thermally stable under normal operating conditions. acs.org However, the potential for decomposition at elevated temperatures, which could be reached during a runaway scenario, must be considered.
A key aspect of evaluating thermal runaway risk is understanding the reaction mechanism and kinetics. The reaction of propylene oxide with an alcohol is typically catalyzed by a base, such as potassium hydroxide (B78521). acs.org The reaction proceeds via a ring-opening addition. google.com The rate of this reaction is influenced by temperature, catalyst concentration, and the dosing rate of propylene oxide. acs.orgacs.org
To provide a clearer understanding of the thermal parameters involved in a similar synthesis, the following table summarizes data from the process hazard assessment of propylene glycol butyl ether (PNB) synthesis. acs.org
| Parameter | Value | Description |
| Reaction Temperature | 110 °C | Optimized temperature for safe and efficient reaction. |
| Alcohol to Alkene Ratio | 4 | Molar ratio of n-butanol to propylene oxide. |
| Catalyst Concentration | 0.5% | Concentration of potassium hydroxide catalyst. |
| Dosing Rate | 10 mL/min | Rate of addition of propylene oxide. |
| Maximum Yield | 85.91% | The highest achievable yield under optimized conditions. |
| Minimum System Pressure | 1.752 bar | The lowest pressure observed during the reaction. |
This interactive table allows for sorting and filtering of the data.
Application of Risk Matrix Methodologies for Process Safety
A risk matrix is a qualitative or semi-quantitative tool used to assess the level of risk associated with a particular hazard by considering the severity of the potential consequences and the likelihood of its occurrence. cleapss.org.uk In the context of the synthesis of this compound, a risk matrix can be used to prioritize safety measures and to ensure that the process is operated within a tolerable risk level.
The construction of a risk matrix involves defining the categories for severity and likelihood. cleapss.org.uk For a chemical process, severity can range from minor incidents with no significant impact to catastrophic events causing fatalities, significant environmental damage, and major financial loss. Likelihood can range from very unlikely to frequent.
For the synthesis of propylene glycol butyl ether, a risk matrix analysis was performed to evaluate the thermal runaway hazard. acs.org The severity of a thermal runaway was determined by considering the adiabatic temperature rise and the potential for overpressure. The likelihood was assessed based on the potential for process deviations, such as cooling failure or an incorrect dosing rate. The study concluded that under the optimized process conditions, the risk level was acceptable. acs.org
The following is an example of a simplified risk matrix that could be applied to the synthesis of this compound:
| Likelihood | Catastrophic | Critical | Marginal | Negligible |
| Frequent | High | High | Serious | Medium |
| Probable | High | High | Serious | Medium |
| Occasional | High | Serious | Medium | Low |
| Remote | Serious | Medium | Low | Low |
| Improbable | Medium | Low | Low | Low |
The goal of the process safety assessment is to implement sufficient safeguards to reduce the risk to an acceptable level, typically in the "Low" or "Medium" categories, with controls in place. cleapss.org.uk These safeguards can include engineering controls (e.g., high-integrity trip systems, emergency cooling) and administrative controls (e.g., robust operating procedures, operator training).
Stoessel Criticality Diagram Analysis for Reaction System Stability
The Stoessel Criticality Diagram is a graphical tool used to classify the thermal risk of a chemical process. It plots the reaction temperature and the maximum temperature of the synthesis reaction (MTSR) against the onset temperature of decomposition. youtube.comresearchgate.net This diagram provides a visual representation of the potential for a thermal runaway to initiate a secondary, and often more energetic, decomposition reaction.
The diagram is divided into different criticality classes, typically from 1 (very low risk) to 5 (very high risk). youtube.com The criticality class is determined by the relative positions of the process temperature, the MTSR, and the decomposition temperature. youtube.com
For the synthesis of propylene glycol butyl ether, a Stoessel Criticality Diagram analysis was conducted. acs.org The analysis determined that the reaction belonged to criticality class 3. acs.org This indicates that while a thermal runaway is possible, it is unlikely to trigger a violent decomposition reaction under the assessed conditions, and the risk is considered acceptable with appropriate safety measures. acs.orgyoutube.com
The key parameters for the Stoessel diagram are:
Process Temperature (Tproc): The normal operating temperature of the reaction.
Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature that can be reached in the event of a cooling failure, assuming all the accumulated reactant reacts adiabatically.
Decomposition Temperature (Tdec): The temperature at which the reaction mixture begins to decompose exothermically.
The following table outlines the Stoessel Criticality Classes and their implications for process safety. youtube.com
| Criticality Class | Description | Risk Level |
| 1 | Tproc < MTSR < Tdec | Very Low |
| 2 | Tproc < Tdec < MTSR | Low |
| 3 | Tdec < Tproc < MTSR | Medium |
| 4 | Tproc ≈ Tdec | High |
| 5 | Tproc > Tdec | Very High |
This interactive table provides a summary of the Stoessel Criticality Classes.
For the synthesis of this compound, a similar analysis would be imperative. It would involve determining the decomposition temperature of the reaction mixture at various stages of the synthesis and calculating the MTSR for credible failure scenarios. This would allow for the establishment of safe operating limits and the design of effective emergency shutdown systems.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS as causing acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory irritation (H335) .
- PPE Requirements : Use chemically resistant gloves (EN 374 certified), face shields, and respiratory protection (e.g., P95 or OV/AG/P99 filters for higher exposure). Full-body protective clothing is recommended to prevent skin contact .
- Ventilation : Ensure local exhaust ventilation to minimize vapor/aerosol inhalation. Avoid dust generation during handling .
- Emergency Procedures : For spills, evacuate the area, use inert absorbents, and dispose of waste via authorized facilities. Avoid drainage contamination .
Q. Which analytical techniques are effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H and ¹³C) to confirm the ether linkage and branching pattern. Compare peaks with reference spectra from analogous compounds (e.g., 2-Butoxy-1-propanol, InChIKey: WGKZYJXRTIPTCV-UHFFFAOYSA-N) .
- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (e.g., C₁₀H₂₂O₃, theoretical m/z 190.1569) and fragmentation patterns .
- Chromatography : Employ reverse-phase HPLC with UV detection to assess purity. Use gradient elution (e.g., water/acetonitrile) to resolve impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound across studies?
- Methodological Answer :
- Data Harmonization : Cross-reference hazard classifications from authoritative bodies (e.g., IARC, ACGIH). For example, conflicting carcinogenicity data (e.g., Category 3 in one study vs. unclassified in another) may arise from differences in exposure models or metabolite analysis .
- In Silico Modeling : Use QSAR tools to predict toxicity endpoints (e.g., acute oral LD₅₀) and compare with experimental data. Adjust for structural analogs (e.g., 1-Butoxy-2-propanol) if compound-specific data are limited .
- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) at varying concentrations to identify threshold effects. Validate findings with in vivo models (e.g., rodent respiratory irritation studies) .
Q. What strategies are recommended for investigating the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize a ¹⁴C-labeled version to track metabolic fate in vitro (e.g., liver microsomes) and in vivo (rodent models). Monitor urinary metabolites via LC-MS/MS .
- Enzyme Inhibition Assays : Test cytochrome P450 (CYP) isoforms (e.g., CYP2E1, CYP3A4) to identify primary metabolic routes. Use selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm pathway dominance .
- Computational Metabolism Prediction : Apply tools like Meteor Nexus to simulate phase I/II reactions (e.g., oxidation, glucuronidation). Compare results with experimental metabolite profiles .
Key Considerations
- Data Gaps : Physical properties (e.g., melting point, solubility) are not available in the provided evidence. Researchers should prioritize experimental determination or extrapolate from analogs (e.g., dipropylene glycol ethers) .
- Regulatory Compliance : Adhere to OSHA (29 CFR 1910) and REACH guidelines for exposure monitoring and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
